molecular formula C17H18N2O B4892161 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline

2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B4892161
M. Wt: 266.34 g/mol
InChI Key: FQQPDHRKPICQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmaline, is a naturally occurring beta-carboline alkaloid found in several plant species, including Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. Harmaline has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders.

Mechanism of Action

Harmaline exerts its effects through several mechanisms of action, including inhibition of monoamine oxidase, activation of the sigma-1 receptor, and modulation of the GABAergic system. Inhibition of monoamine oxidase leads to increased levels of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are implicated in the pathophysiology of various psychiatric disorders. Activation of the sigma-1 receptor leads to neuroprotective effects and modulation of the GABAergic system leads to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
Harmaline has been shown to have various biochemical and physiological effects, including inhibition of monoamine oxidase, activation of the sigma-1 receptor, modulation of the GABAergic system, and induction of apoptosis. Inhibition of monoamine oxidase leads to increased levels of monoamine neurotransmitters, which are implicated in the pathophysiology of various psychiatric disorders. Activation of the sigma-1 receptor leads to neuroprotective effects and modulation of the GABAergic system leads to anxiolytic and sedative effects. Induction of apoptosis leads to the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

Harmaline has several advantages for lab experiments, including its availability, low cost, and well-established synthesis methods. However, 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline also has several limitations for lab experiments, including its low solubility, poor bioavailability, and potential toxicity at high doses.

Future Directions

Harmaline research has several future directions, including the development of 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline analogs with improved pharmacokinetic and pharmacodynamic properties, the exploration of 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline's potential therapeutic applications in various diseases, and the elucidation of 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline's mechanisms of action at the molecular level. Additionally, 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline research can benefit from the use of advanced technologies, such as CRISPR-Cas9 gene editing and single-cell sequencing, to study 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline's effects on specific cell types and pathways.

Synthesis Methods

Harmaline can be synthesized by several methods, including the Pictet-Spengler reaction, Bischler-Napieralski reaction, and Fischer indole synthesis. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of beta-phenylethylamine with a carboxylic acid or its derivative in the presence of a dehydrating agent. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. These methods have been used to synthesize 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline and its analogs for research purposes.

Scientific Research Applications

Harmaline has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. In cancer research, 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorder research, 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and improve cognitive function. In psychiatric disorder research, 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have antidepressant, anxiolytic, and antipsychotic effects.

properties

IUPAC Name

2-[(5-methylfuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-6-7-13(20-12)10-19-9-8-15-14-4-2-3-5-16(14)18-17(15)11-19/h2-7,18H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQPDHRKPICQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC3=C(C2)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Methylfuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

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